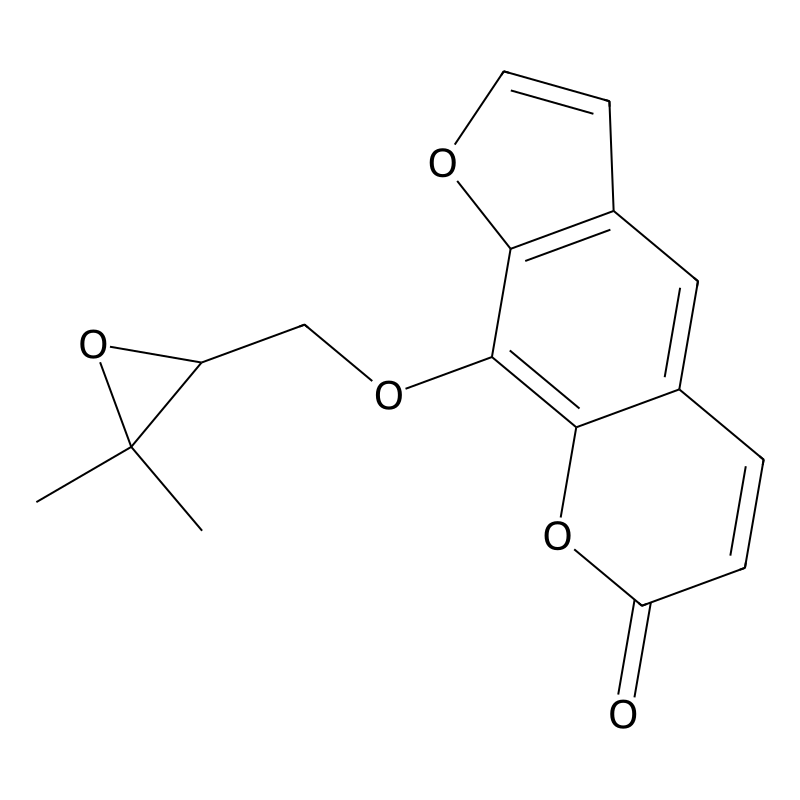

oxyimperatorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Antioxidant Activity:

Oxyimperatorin has been shown to possess antioxidant properties in various in vitro and in vivo studies. It can scavenge free radicals, which are harmful molecules that contribute to oxidative stress and various diseases. Studies have demonstrated its ability to protect cells from oxidative damage caused by hydrogen peroxide, lipopolysaccharide, and other oxidative stressors [, ].

Anti-Inflammatory Effects:

Research suggests that oxyimperatorin may have anti-inflammatory properties. Studies have shown it can suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, in various cell types [, ]. Additionally, it has been shown to alleviate inflammation in animal models of diseases like arthritis and colitis [, ].

Neuroprotective Potential:

Oxyimperatorin has been investigated for its potential neuroprotective effects. Studies have shown it can protect nerve cells from damage caused by various factors, including glutamate excitotoxicity, oxidative stress, and beta-amyloid accumulation, which is associated with Alzheimer's disease.

Other Potential Applications:

Oxyimperatorin is being investigated for its potential applications in various other areas, including:

- Cancer: Studies suggest it may have anti-cancer properties, such as inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death).

- Diabetes: Preliminary research suggests it may have beneficial effects on blood sugar control and insulin sensitivity.

- Bone health: Studies suggest it may promote bone formation and prevent bone loss.

Oxyimperatorin is a natural compound classified as a coumarin, with the chemical formula and a molecular weight of 286.28 g/mol. It is derived from the plant Angelica dahurica, which is known for its medicinal properties. The compound is characterized by its unique structure, which includes a furochromone moiety, making it distinct among other coumarins. Oxyimperatorin has garnered attention for its potential therapeutic applications due to its bioactive properties.

- Antioxidant Activity: Oxyimperatorin's structure suggests potential for free radical scavenging activity, which could contribute to its antioxidant properties [].

- Anti-inflammatory Activity: Studies suggest oxyimperatorin may modulate inflammatory pathways by affecting the activity of specific enzymes and signaling molecules [].

- Neuroprotective Effects: Research suggests oxyimperatorin may protect nerve cells from damage by reducing oxidative stress and inflammation [].

- Oxidation: The presence of hydroxyl groups makes oxyimperatorin susceptible to oxidation reactions, potentially yielding derivatives with enhanced biological activity.

- Nucleophilic Substitution: The epoxide group in oxyimperatorin can undergo nucleophilic attack, leading to the formation of different functionalized derivatives.

- Photo

Oxyimperatorin exhibits several biological activities:

- Antioxidant Activity: Studies have shown that oxyimperatorin possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects: Research indicates that oxyimperatorin can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties: Oxyimperatorin has demonstrated activity against various bacteria and fungi, suggesting potential use in antimicrobial therapies.

The synthesis of oxyimperatorin can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting oxyimperatorin from Angelica dahurica using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve the cyclization of appropriate precursors under acidic or basic conditions to form the coumarin structure.

- Biotechnological Approaches: Recent advancements include using microbial fermentation to produce oxyimperatorin from simpler organic substrates.

Oxyimperatorin has several applications across various fields:

- Pharmaceuticals: Due to its biological activities, oxyimperatorin is being explored as a potential drug candidate for treating oxidative stress-related diseases and infections.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at reducing skin aging.

- Food Industry: Oxyimperatorin may be used as a natural preservative due to its antimicrobial properties.

Research on the interactions of oxyimperatorin with other biological molecules is ongoing. Preliminary studies suggest that it may interact with various enzymes and receptors, influencing metabolic pathways. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand these interactions.

Oxyimperatorin shares structural similarities with other coumarins and furocoumarins. Here are some comparable compounds:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Imperatorin | Antimicrobial, anti-inflammatory | Lacks epoxide group | |

| Isoimperatorin | Antioxidant | Different stereochemistry | |

| Heraclenin | Similar antioxidant properties | Structural isomer of oxyimperatorin | |

| Bergapten | Antimicrobial, photoprotective | Known for skin protection |

Uniqueness of Oxyimperatorin

What sets oxyimperatorin apart from these similar compounds is its specific structural features, particularly the epoxide group and the unique arrangement of functional groups that contribute to its distinct biological activities. This uniqueness may enhance its efficacy in therapeutic applications compared to other coumarins.

Botanical Sources in Apiaceae Family

Oxyimperatorin, also known by its synonym prangenin, represents a significant furanocoumarin compound predominantly distributed within the Apiaceae family [3] [5]. This linear furanocoumarin possesses the molecular formula C₁₆H₁₄O₅ with a molecular weight of 286.28 daltons [3] [6]. The compound exhibits characteristic structural features including a furan ring fused to a coumarin backbone with an epoxy side chain, distinguishing it from other members of the furanocoumarin class [30] [31].

The distribution of oxyimperatorin within Apiaceae demonstrates a highly selective pattern, occurring primarily in species that have evolved specialized secondary metabolic pathways for complex coumarin biosynthesis [27]. Research has established that not all Apiaceae plants possess the enzymatic machinery necessary for furanocoumarin production, with oxyimperatorin-producing species representing derived lineages within specific tribal groups [10] [27].

| Plant Species | Plant Part | Oxyimperatorin Status | Geographic Distribution |

|---|---|---|---|

| Angelica dahurica | Root | Major compound | China, Korea, Russia |

| Glehnia littoralis | Root, underground parts | Present | China, Japan, Korea, Russia |

| Ducrosia anethifolia | Aerial parts | Present (as Prangenin) | Iran, Iraq, Saudi Arabia |

| Peucedanum praeruptorum | Root | Present | China, Korea |

| Heracleum sosnowskyi | Root | Present | Europe, Asia |

| Saposhnikovia divaricata | Root | Present | China, Mongolia, Russia |

Angelica dahurica Variants

Angelica dahurica serves as the primary botanical source of oxyimperatorin, with over 300 chemical constituents identified from this species, among which coumarins and volatile oils constitute the major active compounds [14]. The root tissue represents the principal accumulation site for oxyimperatorin, exhibiting significantly higher concentrations compared to aerial plant parts [14] [19].

Recent genomic and metabolomic investigations have revealed that oxyimperatorin biosynthesis in Angelica dahurica involves species-specific enzymatic activities [13] [19]. The cytochrome P450 enzymes CYP71AZ18, CYP71AZ19, and CYP83F95 have been identified as key catalytic proteins responsible for the hydroxylation reactions leading to oxyimperatorin formation [13]. CYP71AZ18 specifically catalyzes hydroxylation at the C-5 position of psoralen to generate bergaptol, while CYP71AZ19 and CYP83F95 catalyze hydroxylation at the C-8 position to produce xanthotoxol [13] [19].

The concentration dynamics of furanocoumarins, including oxyimperatorin, exhibit developmental stage-dependent variations in Angelica dahurica roots [13] [19]. Research has demonstrated a gradual decrease in furanocoumarin concentration as roots develop from juvenile to mature stages, suggesting that biosynthetic activity peaks during early developmental phases [19]. This temporal pattern correlates with the plant's defensive requirements, as younger tissues demonstrate greater vulnerability to pathogen attack and herbivore pressure [19].

Genetic analysis has revealed that CYP71AZ19 originated from a proximal duplication event of CYP71AZ18, specific to Angelica dahurica lineage, subsequently undergoing neofunctionalization [13] [19]. This evolutionary innovation represents a critical step in the diversification of furanocoumarin biosynthetic capacity within this species [19]. The duplicated genes exhibit differential expression patterns and quantitative activity differences, contributing to the complex furanocoumarin profile characteristic of Angelica dahurica [13].

Glehnia littoralis Chemotypes

Glehnia littoralis, the sole species within the genus Glehnia, represents another significant source of oxyimperatorin within Apiaceae [4] [17]. This species demonstrates remarkable chemical diversity, with phytochemical investigations revealing primary active compounds including phenylpropanoids, coumarins, lignanoids, and flavonoids [17]. The root and rhizome tissues serve as the primary accumulation sites for oxyimperatorin and related furanocoumarins [17] [18].

Chemical profiling studies have identified distinct chemotypes within Glehnia littoralis populations based on geographic origin and genetic lineage [17] [18]. Chinese populations typically exhibit isoimperatorin as the predominant furanocoumarin, with moderate levels of oxyimperatorin present in dried underground parts [17]. Korean chemotypes demonstrate cnidilin as the primary compound with lower oxyimperatorin content, while Japanese populations show elevated phellopterin levels with moderate oxyimperatorin concentrations [17].

The furanocoumarin profile of Glehnia littoralis includes imperatorin, isoimperatorin, cnidilin, phellopterin, byakangelicin, and oxyimperatorin, with quantitative variations reflecting chemotypic differentiation [17]. Research has documented the presence of prangenin, which represents the same compound as oxyimperatorin, isolated from dried root tissues [17]. These chemical variations likely reflect adaptive responses to local environmental conditions and evolutionary pressures [18].

Recent phytochemical investigations have expanded the known chemical diversity of Glehnia littoralis, including the first report of β-carboline alkaloids within the Umbelliferae family [18]. This finding demonstrates the continued potential for novel compound discovery within this species and highlights the importance of comprehensive chemical profiling across different populations and developmental stages [18].

Biosynthetic Route in Plant Secondary Metabolism

The biosynthetic pathway leading to oxyimperatorin formation represents a complex series of enzymatic transformations within plant secondary metabolism, originating from primary metabolic precursors and proceeding through the phenylpropanoid pathway [7] [12] [13]. This pathway demonstrates the intricate connection between primary and secondary metabolism, where common precursors give rise to diverse specialized metabolites with distinct biological functions [7] [8].

The initial steps of oxyimperatorin biosynthesis commence with the shikimate pathway, which provides aromatic amino acid precursors including phenylalanine and tyrosine [33] [36]. Phenylalanine serves as the primary substrate for phenylpropanoid biosynthesis through the action of phenylalanine ammonia-lyase, which catalyzes the deamination reaction producing cinnamic acid [33] [35]. This reaction represents the committed step linking primary amino acid metabolism to secondary metabolite biosynthesis [35] [38].

| Enzyme | Substrate | Product | Pathway Role |

|---|---|---|---|

| Phenylalanine ammonia-lyase | L-Phenylalanine | Cinnamic acid | Initial phenylpropanoid step |

| Cinnamate 4-hydroxylase | Cinnamic acid | 4-Coumaric acid | Aromatic ring hydroxylation |

| 4-Coumarate:CoA ligase | 4-Coumaric acid | 4-Coumaroyl-CoA | CoA ester formation |

| p-Coumaroyl CoA 2'-hydroxylase | p-Coumaroyl-CoA | Umbelliferone | Coumarin ring formation |

| C-Prenyltransferase | Umbelliferone | Demethylsuberosin | Prenylation reaction |

| CYP71AZ18 | Psoralen | Bergaptol | C-5 hydroxylation |

| CYP71AZ19/CYP83F95 | Psoralen | Xanthotoxol | C-8 hydroxylation |

The conversion of cinnamic acid to 4-coumaric acid proceeds through cinnamate 4-hydroxylase, a cytochrome P450 enzyme that introduces a hydroxyl group at the para position of the aromatic ring [33] [35]. Subsequently, 4-coumarate:CoA ligase catalyzes the formation of 4-coumaroyl-CoA, activating the carboxylic acid moiety for further enzymatic modifications [33] [35]. This CoA ester formation represents a crucial activation step enabling downstream transformations within the phenylpropanoid pathway [35].

The formation of the basic coumarin skeleton occurs through the action of p-coumaroyl CoA 2'-hydroxylase, which introduces a hydroxyl group at the ortho position relative to the CoA ester [12] [33]. This hydroxylation triggers spontaneous cyclization through trans-cis isomerization and lactonization, resulting in umbelliferone formation [12] [37]. The 2'-hydroxylase enzyme represents a key branch point enzyme that diverts phenylpropanoid flux toward coumarin biosynthesis rather than lignin formation [12] [35].

The progression from simple coumarins to complex furanocoumarins requires additional enzymatic steps involving prenylation and cyclization reactions [10] [13]. C-prenyltransferase enzymes catalyze the attachment of isoprenoid units to the coumarin backbone, with umbelliferone serving as the acceptor molecule [10] [27]. These enzymes exhibit regiospecificity, determining whether prenylation occurs at the C-6 or C-8 position, thereby influencing the structural outcome of downstream reactions [27] [28].

The final steps leading to oxyimperatorin formation involve cytochrome P450-mediated hydroxylation and epoxidation reactions [13] [19]. Recent research has identified CYP71AZ18 as catalyzing C-5 hydroxylation of psoralen to generate bergaptol, while CYP71AZ19 and CYP83F95 perform C-8 hydroxylation to produce xanthotoxol [13]. These hydroxylated intermediates undergo further modifications, including epoxidation reactions that generate the characteristic epoxy side chain present in oxyimperatorin [13] [19].

The biosynthetic pathway demonstrates remarkable evolutionary plasticity, with different plant families having independently evolved similar enzymatic capabilities for furanocoumarin production [10] [29]. This convergent evolution suggests strong selective pressure favoring furanocoumarin biosynthesis, likely related to their potent defensive properties against biological adversaries [10] [22]. The pathway also exhibits species-specific variations, with lineage-specific gene duplications and neofunctionalization events contributing to chemical diversity within furanocoumarin-producing species [13] [27].

Ecological Role in Plant Defense Mechanisms

Oxyimperatorin functions as a crucial component of plant chemical defense systems, serving multiple protective roles against biotic and abiotic stressors [22] [23] [26]. Furanocoumarins, including oxyimperatorin, represent characteristic phytoalexins that demonstrate broad-spectrum antimicrobial and insecticidal activities [22] [23]. These compounds exemplify the evolutionary arms race between plants and their natural enemies, providing sophisticated chemical deterrents that have evolved through millions of years of antagonistic interactions [20] [32].

The antimicrobial properties of oxyimperatorin contribute significantly to plant pathogen resistance [23] [26]. Research has demonstrated that furanocoumarins exhibit potent inhibitory activity against bacterial, fungal, and oomycete pathogens through multiple mechanisms of action [23]. These compounds can directly impair microbial growth through membrane disruption, enzyme inhibition, and interference with cellular processes essential for pathogen survival [23]. The antimicrobial activity often exhibits selectivity, targeting pathogenic microorganisms while minimizing impact on beneficial plant-associated microbes [23].

The phototoxic properties of oxyimperatorin provide an additional layer of defense against herbivorous insects and other plant enemies [22] [26]. Upon exposure to ultraviolet radiation, furanocoumarins become activated and can form covalent bonds with DNA and proteins in target organisms [22] [26]. This phototoxic mechanism creates a conditional defense system that becomes activated under natural sunlight conditions, maximizing deterrent effects while minimizing metabolic costs to the plant [22].

Oxyimperatorin also participates in induced defense responses, with biosynthesis increasing following pathogen infection, herbivore attack, or mechanical wounding [11] [20]. These induced responses demonstrate the dynamic nature of plant chemical defense, allowing rapid deployment of protective compounds when threats are detected [11] [20]. The induction mechanism involves complex signaling pathways that coordinate gene expression, enzyme activity, and metabolite accumulation in response to specific elicitor molecules [11] [24].

The ecological significance of oxyimperatorin extends beyond direct defensive effects to include roles in plant-plant interactions and ecosystem-level processes [20] [21]. Volatile derivatives of furanocoumarins can serve as airborne signals that prime neighboring plants for enhanced defense responses [20] [21]. This phenomenon, known as plant-plant communication, demonstrates how individual plant defense compounds can influence community-level dynamics and provide collective protection against shared threats [21].

Research has revealed that oxyimperatorin and related furanocoumarins can influence herbivore behavior through both deterrent and toxic effects [11] [24]. These compounds can reduce insect feeding rates, impair digestive processes, and compromise reproductive success in herbivorous species [24]. The multi-target nature of furanocoumarin toxicity makes it difficult for herbivores to evolve resistance, contributing to the long-term effectiveness of this defense strategy [32].

The tissue-specific distribution of oxyimperatorin reflects its strategic deployment within plant defense architecture [14] [19]. Higher concentrations in root tissues provide protection for these vulnerable below-ground organs that face constant exposure to soil-borne pathogens and root-feeding insects [19]. The developmental regulation of oxyimperatorin biosynthesis, with peak concentrations in young tissues, aligns with the greater vulnerability of actively growing plant parts [19].

Environmental factors significantly influence oxyimperatorin production and accumulation, with stress conditions often triggering enhanced biosynthesis [22] [26]. Ultraviolet radiation, temperature extremes, drought stress, and nutrient limitations can all stimulate furanocoumarin production as part of generalized stress responses [22]. This environmental responsiveness allows plants to adjust their chemical defense investment according to prevailing conditions and perceived threat levels [26].

Supercritical fluid extraction utilizing carbon dioxide represents the most advanced and environmentally sustainable approach for isolating oxyimperatorin from plant matrices. This technique leverages the unique properties of supercritical carbon dioxide, which exhibits both liquid-like density and gas-like diffusivity, enabling efficient penetration into plant cellular structures while maintaining selectivity for target compounds [1] [2].

The optimization of supercritical fluid extraction parameters is critical for maximizing oxyimperatorin yield while preserving compound integrity. Research conducted on Angelica dahurica demonstrated that extraction pressure significantly influences solubility characteristics, with optimal pressure ranges of 200-250 bar providing the highest extraction efficiency [3]. The pressure-dependent solubility enhancement occurs due to increased fluid density, which directly correlates with the solvating power of supercritical carbon dioxide [1] [4].

Temperature optimization requires careful balance between extraction efficiency and thermal stability of oxyimperatorin. Studies indicate that temperatures between 45-55°C provide optimal extraction conditions, as higher temperatures may lead to compound degradation while lower temperatures result in insufficient mass transfer rates [3] [5]. The temperature effect is particularly pronounced when considering the thermolabile nature of furanocoumarin compounds, where excessive heat can cause structural modifications or decomposition [6].

Extraction time parameters demonstrate a characteristic extraction curve with three distinct phases: constant extraction rate period, falling rate period, and diffusion-controlled period [4]. For oxyimperatorin extraction, optimal times range from 120-180 minutes, allowing complete extraction while minimizing energy consumption [3]. Extended extraction times beyond this range show diminishing returns and may lead to co-extraction of undesirable compounds [1].

The incorporation of cosolvents, particularly ethanol at concentrations of 5-10%, significantly enhances extraction efficiency for polar coumarins like oxyimperatorin [5]. Ethanol acts as a polar modifier, improving the solvating power of supercritical carbon dioxide for compounds with hydroxyl and methoxy functional groups characteristic of oxyimperatorin [7]. The cosolvent concentration must be carefully controlled to maintain selectivity while improving yield.

Particle size reduction through grinding to 20-40 mesh significantly increases the surface area available for extraction, thereby improving mass transfer rates [3]. However, excessive comminution may lead to channeling effects and reduced extraction efficiency. The sample loading capacity affects both extraction efficiency and economic viability, with optimal loadings of 5-15 grams per extraction cycle providing the best balance between yield and equipment utilization [1].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Pressure (bar) | 200-250 | Higher pressure increases solubility and extraction efficiency [3] |

| Temperature (°C) | 45-55 | Moderate temperature maintains compound stability while enhancing mass transfer [3] |

| Extraction Time (min) | 120-180 | Extended time improves complete extraction but may degrade compounds [3] |

| CO₂ Flow Rate (L/min) | 0.5-1.0 | Optimal flow ensures adequate contact time without channeling [1] [4] |

| Particle Size (mesh) | 20-40 | Smaller particles increase surface area for better extraction [3] |

| Cosolvent Concentration (%) | 5-10 | Low concentration maintains selectivity while improving yield [5] |

Chromatographic Purification Techniques

High Performance Liquid Chromatography represents the gold standard for oxyimperatorin purification, offering exceptional resolution and reproducibility [8] [9]. Reversed-phase chromatography utilizing C18 stationary phases provides optimal retention and separation characteristics for oxyimperatorin due to its moderate hydrophobicity and aromatic structure [8]. The mobile phase composition typically employs acetonitrile-water gradients with formic acid modification to enhance peak shape and improve separation from structurally related coumarins [10].

The chromatographic conditions require careful optimization of several parameters. Column temperature maintained at 35°C provides optimal separation efficiency while preventing thermal degradation of thermolabile coumarins [8]. Flow rates of 1.0-1.5 mL/min ensure adequate resolution without excessive back pressure [10]. Detection at 220 nm wavelength offers optimal sensitivity for coumarin compounds due to their characteristic ultraviolet absorption properties [8].

High Speed Counter Current Chromatography offers an alternative purification approach that eliminates solid support-related issues such as irreversible adsorption and peak tailing [11]. The technique utilizes liquid-liquid partitioning between two immiscible solvent phases, with the upper phase serving as the stationary phase. Optimal solvent systems for oxyimperatorin purification employ light petroleum-ethyl acetate-methanol-water combinations in specific ratios that provide favorable partition coefficients [11].

The selection of appropriate solvent systems for counter current chromatography requires consideration of the partition coefficient, which should ideally range between 0.5 and 2.0 for optimal separation [11]. Solvent systems with partition coefficients outside this range result in either poor retention or excessive elution times. The biphasic solvent system light petroleum-ethyl acetate-methanol-water (5:5:7:4, volume ratio) has demonstrated excellent results for oxyimperatorin purification, achieving purities exceeding 98% [11].

Flash column chromatography provides a cost-effective purification method suitable for larger sample quantities. Silica gel stationary phases with particle sizes of 40-63 micrometers provide adequate resolution for oxyimperatorin separation from crude extracts [12]. The technique employs pressure-assisted elution, significantly reducing purification time compared to gravity-fed column chromatography. Mobile phase optimization typically utilizes hexane-ethyl acetate gradients, starting with low polarity solvents and gradually increasing polarity to elute oxyimperatorin [13].

Preparative thin layer chromatography serves as a valuable technique for small-scale purifications and purity assessment. Silica gel plates with fluorescent indicators facilitate compound visualization under ultraviolet light [14]. The mobile phase chloroform-methanol (9:1 volume ratio) provides optimal separation for oxyimperatorin from related coumarins [15]. Multiple development cycles may be necessary to achieve baseline separation of closely related compounds.

| Method | Mobile Phase | Stationary Phase | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|---|

| High Performance Liquid Chromatography | Acetonitrile-Water (0.1% formic acid) | C18 reversed phase (250×4.6mm, 5μm) | 95-98 | 85-95 [8] [9] |

| High Speed Counter Current Chromatography | Light petroleum-ethyl acetate-methanol-water (5:5:7:4) | Upper phase as stationary phase | 98-99 | 80-90 [11] |

| Flash Column Chromatography | Hexane-Ethyl acetate gradient | Silica gel (40-63μm) | 90-95 | 75-85 [12] |

| Preparative Thin Layer Chromatography | Chloroform-methanol (9:1) | Silica gel TLC plates | 85-90 | 70-80 [14] |

Solvent Partitioning Strategies

Liquid-liquid extraction represents a fundamental separation technique that exploits differential solubility of oxyimperatorin between immiscible solvent phases [16] [17]. The technique relies on the partition coefficient, which quantifies the distribution of oxyimperatorin between aqueous and organic phases at equilibrium. Understanding the physicochemical properties of oxyimperatorin, including its logarithmic partition coefficient and ionization behavior, is essential for optimal solvent system selection [18].

The choice of extraction solvent significantly influences both selectivity and recovery. Ethyl acetate demonstrates superior extraction efficiency for oxyimperatorin due to its moderate polarity and ability to form hydrogen bonds with hydroxyl groups present in the coumarin structure [19]. The partition coefficient for oxyimperatorin in ethyl acetate-water systems ranges from 2.5 to 3.8, indicating favorable partitioning into the organic phase [16].

pH optimization plays a crucial role in liquid-liquid extraction efficiency. Oxyimperatorin, being a neutral compound under normal physiological conditions, maintains consistent partitioning behavior across a wide pH range [18]. However, acidic conditions (pH 3.0-4.0) may enhance extraction efficiency by protonating any basic impurities, thereby improving selectivity for the neutral oxyimperatorin molecule [20].

Multiple extraction procedures significantly improve overall recovery compared to single extraction steps. Sequential extractions using fresh organic solvent for each extraction cycle can achieve cumulative recoveries exceeding 95% [18]. The optimal organic to aqueous phase ratio typically ranges from 1:1 to 2:1 (volume/volume), providing adequate extraction capacity while maintaining practical solvent usage [21].

Back-extraction techniques offer additional purification capabilities by selectively re-extracting oxyimperatorin from the organic phase into a fresh aqueous phase with modified pH conditions [18]. This approach effectively removes neutral impurities that remain in the organic phase while transferring the target compound to the aqueous phase for further processing.

Salt-assisted liquid-liquid extraction, employing sodium chloride or sodium sulfate saturation, can improve partition coefficients for moderately hydrophilic compounds [18]. The salting-out effect reduces the solubility of organic compounds in the aqueous phase, thereby driving them into the organic extraction solvent. For oxyimperatorin extraction, sodium sulfate concentrations of 3-5 molar provide optimal enhancement without interfering with subsequent purification steps.

The temperature effect on liquid-liquid extraction is generally minimal for oxyimperatorin due to its thermal stability under moderate conditions [18]. However, elevated temperatures may improve extraction kinetics by reducing solvent viscosity and increasing diffusion rates. Temperature control at 25-30°C provides optimal extraction conditions while preventing solvent evaporation losses.

| Solvent System | Phase Ratio | pH Optimization | Partition Coefficient | Extraction Efficiency (%) | Selectivity |

|---|---|---|---|---|---|

| Water-Ethyl acetate | 1:1 v/v | 3.0-4.0 | 2.5-3.8 | 75-85 | High for coumarins [16] [19] |

| Water-n-Butanol | 1:1 v/v | 7.0-8.0 | 1.8-2.5 | 65-75 | Moderate selectivity [19] [18] |

| Water-Chloroform | 1:1 v/v | 3.0-5.0 | 3.5-4.2 | 80-90 | High selectivity [18] |

| Aqueous methanol-Hexane | 1:1 v/v | 5.0-6.0 | 2.0-3.0 | 70-80 | Moderate selectivity [18] |

Quality Assessment of Crude Extracts

Comprehensive quality assessment of oxyimperatorin-containing crude extracts requires multiple analytical parameters to ensure both safety and efficacy [8] [10]. The primary quality indicator is total coumarin content, typically determined by High Performance Liquid Chromatography with ultraviolet detection at 220 nanometers [8]. This wavelength provides optimal sensitivity for coumarin compounds due to their characteristic chromophore absorption properties.

Oxyimperatorin purity determination within the coumarin fraction represents a critical quality parameter that directly correlates with therapeutic activity [10]. High Performance Liquid Chromatography coupled with mass spectrometry provides definitive identification and quantification capabilities, distinguishing oxyimperatorin from structurally related isomers such as imperatorin and isoimperatorin [8]. The acceptance criterion for oxyimperatorin purity typically requires a minimum of 85% of total coumarins present in the extract.

Moisture content determination using Karl Fischer titration ensures proper storage stability and prevents microbial growth [10]. Excessive moisture content above 5% can lead to hydrolytic degradation of sensitive coumarin compounds and create favorable conditions for mold and bacteria proliferation. The moisture content also affects the accuracy of other analytical measurements, making it essential for quality control.

Ash content determination through gravimetric analysis provides information about inorganic impurities and extraction efficiency [10]. High ash content may indicate incomplete purification or contamination with soil particles from raw material processing. Typical acceptable limits range below 3% for pharmaceutical applications.

Heavy metal contamination assessment using Inductively Coupled Plasma Mass Spectrometry ensures compliance with pharmacopeial safety standards [10]. Elements of particular concern include lead, mercury, cadmium, and arsenic, which may accumulate in medicinal plants through environmental contamination. Detection limits must meet United States Pharmacopeia guidelines for herbal drug products.

Residual solvent analysis by Gas Chromatography with Flame Ionization Detection or Mass Spectrometry detection ensures removal of extraction solvents to acceptable levels [10]. International Council for Harmonisation guidelines specify maximum residual solvent limits based on toxicological risk assessment. Common solvents requiring monitoring include ethanol, ethyl acetate, and hexane used in extraction and purification processes.

Microbial contamination assessment follows standard pharmacopeial methods for total aerobic bacterial count, yeast and mold count, and specific pathogen testing [10]. Acceptable limits typically allow total aerobic bacterial counts below 10⁴ colony-forming units per gram and yeast and mold counts below 10² colony-forming units per gram for oral dosage forms.

Related substances analysis identifies and quantifies impurities structurally related to oxyimperatorin [8]. High Performance Liquid Chromatography with Diode Array Detection provides comprehensive impurity profiling capabilities. Individual impurities should not exceed 5% while total impurities should remain below 15% for pharmaceutical applications.

| Assessment Parameter | Analytical Method | Acceptance Criteria | Typical Range | Impact on Quality |

|---|---|---|---|---|

| Total Coumarin Content | HPLC-UV (220 nm) | ≥2.0% w/w | 1.5-4.2% | Primary efficacy indicator [8] [10] |

| Oxyimperatorin Purity | HPLC-MS/MS | ≥85% of total coumarins | 70-95% | Determines therapeutic activity [8] [10] |

| Moisture Content | Karl Fischer titration | ≤5.0% | 2.0-8.0% | Affects stability and storage [10] |

| Ash Content | Gravimetric analysis | ≤3.0% | 1.0-5.0% | Indicates extraction efficiency [10] |

| Heavy Metals | ICP-MS | USP <232> limits | Below detection limits | Safety consideration [10] |

| Residual Solvents | GC-FID/MS | ICH Q3C limits | 10-500 ppm | Regulatory compliance [10] |